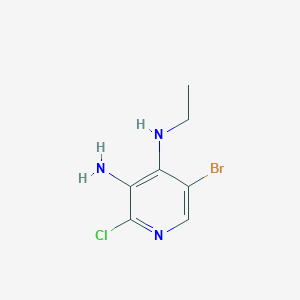

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrClN3/c1-2-11-6-4(8)3-12-7(9)5(6)10/h3H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLKZSMRYAAZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine structural analysis

An In-Depth Technical Guide to the Structural Analysis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical strategies required for the complete structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction: The Significance of a Polysubstituted Pyridine Core

This compound is a polysubstituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and the specific arrangement of its substituents—an amino group, a bromine atom, a chlorine atom, and an ethylamino group—creates a unique electronic and steric profile.[1][2][3] This substitution pattern offers multiple points for further chemical modification, making it a potentially valuable building block in the synthesis of novel therapeutic agents or functional materials.[2]

Accurate and unambiguous structural confirmation is the bedrock of all subsequent research and development. It ensures reproducibility, validates biological activity, and is a prerequisite for regulatory submission. This guide details an integrated analytical workflow designed to provide irrefutable proof of structure for this specific molecule.

Foundational Physicochemical & Spectroscopic Data

Before embarking on advanced analysis, it is crucial to establish the foundational properties of the molecule. These data provide the initial parameters against which experimental results will be compared.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-chloro-4-(ethylamino)pyridin-3-amine | N/A |

| CAS Number | 842144-03-0 | [4] |

| Molecular Formula | C₇H₉BrClN₃ | [4] |

| Molecular Weight | 249.53 g/mol | Calculated |

| Appearance | Ash to brown crystalline powder | [2] |

| Melting Point | 128-132 °C |

Workflow for Structural Elucidation

Caption: Plausible MS fragmentation pathway.

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any potential impurities.

-

Ionization: The compound is ionized in the mass spectrometer using a standard 70 eV electron ionization (EI) source.

-

Detection: The mass analyzer scans a range (e.g., m/z 50-350) to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Rationale: The N-H bonds of the primary and secondary amines are expected to show distinct stretching vibrations in the 3300-3500 cm⁻¹ region. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) shows a single band. Aromatic ring stretches and C-X (halogen) vibrations will also be present in their characteristic regions.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary & Secondary Amines |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |

| 1640 - 1550 | C=C / C=N Stretch | Pyridine Ring |

| 1620 - 1500 | N-H Bend | Amines |

| 1100 - 1000 | C-Cl Stretch | Aryl Chloride |

| 600 - 500 | C-Br Stretch | Aryl Bromide |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum.

X-ray Crystallography: The Definitive Structure

When a single, high-quality crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. [5]It generates a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom, as well as bond lengths and angles. [6][7] Expertise & Rationale: For a molecule with multiple positional isomers, spectroscopy alone might leave room for ambiguity. For example, distinguishing the target compound from its isomer, 3-Amino-2-bromo-5-chloro-4-ethylaminopyridine, could be challenging based solely on NMR and MS. X-ray crystallography resolves this ambiguity definitively. The resulting electron density map would clearly show the bromine at position 5, chlorine at position 2, the amino group at position 3, and the ethylamino group at position 4.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Crystal Mounting: Mount a suitable crystal (typically <0.5 mm) on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected on a detector.

-

Structure Solution & Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an initial electron density map. The model is then refined to best fit the experimental data, yielding the final structure.

Conclusion

The structural analysis of this compound requires a multi-faceted analytical approach. While foundational techniques like IR and MS provide rapid confirmation of functional groups and elemental composition, NMR spectroscopy is indispensable for mapping the molecular framework. For absolute, irrefutable confirmation, particularly to distinguish between isomers, single-crystal X-ray crystallography is the gold standard. By integrating the data from these orthogonal techniques, as outlined in this guide, researchers can establish the structure of this compound with the highest degree of scientific confidence.

References

-

Bell, J. A., & Bello, D. (2021). Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. Australian Journal of Chemistry. [Link]

-

Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]

- Mirek, J., & Pasko, J. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

-

ResearchGate. (2020). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... [Link]

-

Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

PubChem. 3-Amino-5-bromo-2-chloropyridine. [Link]

-

ResearchGate. Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. [Link]

-

Zhang, S., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

National Institute of Standards and Technology. 4-Aminopyridine. NIST WebBook. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]

-

Wang, L., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

-

ResearchGate. Gas chromatography/mass spectroscopy identification of M2 as... [Link]

-

Giroux, A., et al. (2005). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Structural isomers of aminopyridines. [Link]

-

ResearchGate. X-ray crystal structures of compounds (a) 2a (only one... [Link]

-

Zhang, S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

-

Yesilel, O. Z., et al. (2022). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

ResearchGate. X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link]

-

PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]

-

SpecAU. 3-Amino-5-bromo-2-chloropyridine. [Link]

-

PubChem. 3-Amino-2-bromo-5-chloropyridine. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.

-

Eureka | Patsnap. (2018). Synthesis method of 3-bromo-5-methylpyridine. [Link]

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (1995).

-

PubChem. 2-Chloropyridine. [Link]

-

Wikipedia. (2023). 2-Chloropyridine. [Link]

Sources

- 1. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Executive Summary

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound is a novel, highly functionalized pyridine derivative with significant potential as a versatile building block for drug discovery and material science. Its unique arrangement of electron-donating and withdrawing groups, coupled with multiple reactive sites, makes it a compound of high interest. However, as a novel chemical entity, its physicochemical properties are not yet established in the literature.

This technical guide provides a comprehensive framework for the full physicochemical characterization of this compound. We present a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of properties to explain the causality behind experimental choices, offering detailed, self-validating protocols for structural verification, purity assessment, and the determination of key physical constants. By referencing established data from structurally similar pyridine analogs, we provide context for expected outcomes and lay the groundwork for robust and reliable characterization.

Molecular Structure and Predicted Properties

A thorough understanding of a molecule begins with its fundamental structure and predicted attributes. These computed values serve as a crucial baseline for subsequent experimental verification. The molecular structure of this compound is presented below, followed by a table summarizing its calculated and predicted properties.

Chemical Structure:

The strategic placement of a bromo and a chloro substituent creates distinct electronic and steric environments, while the amino and ethylamino groups provide sites for hydrogen bonding and further synthetic modification.

Table 1: Calculated and Predicted Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉BrClN₃ | Guidechem[1] |

| Molecular Weight | 262.53 g/mol | Calculated |

| Predicted Boiling Point | 361.8 ± 42.0 °C at 760 mmHg | Guidechem[1] |

| Predicted Flash Point | 172.6 ± 27.9 °C | Guidechem[1] |

Core Analytical Characterization: A Validated Workflow

The following sections detail the essential experimental procedures required to confirm the identity, purity, and core physicochemical properties of the title compound. The causality behind each technique is explained to provide a clear rationale for its inclusion in the analytical workflow.

Structural Elucidation and Identity Confirmation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its molecular structure. A combination of spectroscopic techniques is required for this purpose, each providing a unique piece of the structural puzzle.

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. ¹H NMR will confirm the number and environment of protons, particularly the distinct signals of the ethyl group and the amino protons, while ¹³C NMR will verify the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable N-H protons.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition (¹H): Acquire the proton spectrum using standard parameters. The expected signals would include a triplet and a quartet for the ethyl group, and distinct singlets or broad singlets for the two NH₂ protons and the single aromatic proton.

-

Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. This will show distinct signals for the seven carbon atoms in the molecule.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the elemental composition. The isotopic pattern resulting from the presence of both bromine and chlorine is a key diagnostic feature that must be observed.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a TOF (Time-of-Flight) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source.

-

Analysis: Inject the sample into the MS. Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Interpretation: Verify that the measured mass corresponds to the calculated exact mass of the [M+H]⁺ ion (C₇H₁₀BrClN₃⁺). Crucially, analyze the isotopic distribution pattern. The presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) will generate a characteristic and complex isotopic cluster that serves as a unique fingerprint for the compound.

Expertise & Rationale: FT-IR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. This technique provides rapid confirmation of the presence of N-H, C-N, C-Cl, and C-Br bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands:

-

N-H stretching: ~3400-3200 cm⁻¹ (for the amino groups).

-

C-H stretching: ~3000-2850 cm⁻¹ (for the ethyl group).

-

C=C and C=N stretching: ~1650-1450 cm⁻¹ (for the pyridine ring).

-

C-Cl and C-Br stretching: Below 800 cm⁻¹ (in the fingerprint region).

-

Purity Determination

Expertise & Rationale: Establishing the purity of a compound is non-negotiable in research and development, as impurities can drastically alter biological activity and physical properties. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution and quantitative accuracy.[2]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

The use of a slightly acidic mobile phase helps to ensure sharp, symmetrical peaks for amine-containing compounds by suppressing the ionization of silanol groups on the column.

-

-

Method Development:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) by running a UV-Vis spectrum of the compound in the mobile phase.

-

Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes. A typical starting gradient might be 5% B to 95% B. This ensures that any impurities with different polarities are effectively separated from the main analyte peak.

-

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Core Physical Properties

Expertise & Rationale: The melting point is a fundamental physical constant that serves as an indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas a broad and depressed range suggests the presence of impurities. For context, related compounds such as 3-Amino-5-bromo-2-chloropyridine exhibit a melting point of 128-132 °C.[3]

Experimental Protocol: Capillary Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the closed end.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Determination: Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Expertise & Rationale: Solubility is a critical parameter in drug development, directly influencing formulation strategies, bioavailability, and administration routes. Determining solubility in aqueous and organic media is essential.

Experimental Protocol: Thermodynamic Shake-Flask Method

-

System Setup: In separate vials, add an excess amount of the compound to a series of relevant solvents (e.g., water, pH 7.4 phosphate-buffered saline (PBS), ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The extended time is necessary to measure true thermodynamic solubility rather than a kinetically limited value.

-

Sample Processing: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot from the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method as described in section 2.2.

Integrated Analytical Workflow

A logical and efficient workflow is paramount for the comprehensive characterization of a novel compound. The following diagram illustrates the proposed sequence of analyses, ensuring that foundational properties are confirmed before proceeding to more complex assessments.

Caption: A logical workflow for the analytical characterization of a novel chemical entity.

Stability and Safety Considerations

Chemical Stability

Expertise & Rationale: Understanding a compound's stability under various stress conditions is critical for determining its shelf-life and potential degradation pathways. A forced degradation study intentionally exposes the compound to harsh conditions to predict its long-term stability.

Experimental Protocol: Forced Degradation

-

Stress Conditions: Prepare solutions of the compound and expose them to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24h.

-

Basic: 0.1 M NaOH at 60 °C for 24h.

-

Oxidative: 3% H₂O₂ at room temperature for 24h.

-

Thermal: Store the solid compound at 80 °C for 48h.

-

Photolytic: Expose a solution to high-intensity UV light.

-

-

Analysis: Analyze the stressed samples by the developed RP-HPLC method (section 2.2).

-

Interpretation: Compare the chromatograms of the stressed samples to a control. The appearance of new peaks indicates degradation. This study is crucial for identifying stable storage and handling conditions.

Safety and Handling

Trustworthiness: As no specific safety data exists for the title compound, a conservative approach must be adopted based on the hazard profiles of structurally related chemicals.

-

Skin and Eye Irritation: Many halogenated aminopyridines are known to be skin and eye irritants. For example, 3-Amino-5-bromo-2-chloropyridine is classified as causing skin and serious eye irritation.[4] 3-Amino-2-bromo-5-chloropyridine is also listed with warnings for skin and eye irritation.[5]

-

Acute Toxicity: Some analogs are harmful if swallowed.[4][6][7]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Precautions: Based on this data, the following personal protective equipment (PPE) and handling procedures are mandatory:

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

The comprehensive physicochemical characterization of this compound is an essential prerequisite for its successful application in any research or development context. The integrated workflow presented in this guide, combining spectroscopic, chromatographic, and physical analysis techniques, provides a robust and scientifically sound pathway to generating a complete data package for this promising molecule. By adhering to these detailed protocols, researchers can ensure the identity, purity, and stability of their material, thereby guaranteeing the integrity and reproducibility of their subsequent scientific investigations.

References

-

PubChem. (n.d.). 3-Amino-5-bromo-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

PubChem. (n.d.). 3-Amino-2-bromo-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-Amino-5-bromo-2-chloropyridine, 5g, Each. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine (CAS Number 842144-03-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine, registered under CAS number 842144-03-0. This substituted diaminopyridine serves as a crucial building block in medicinal chemistry, particularly in the synthesis of imidazo[4,5-b]pyridine derivatives. These derivatives have garnered significant interest due to their potent biological activities, including the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription implicated in various cancers and viral diseases. This document details the physicochemical properties of the title compound, provides a putative synthesis protocol, outlines its role in the preparation of bioactive molecules, and discusses the therapeutic potential of its downstream products.

Chemical and Physical Properties

5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine is a halogenated and alkylated diaminopyridine. Its structural features, including the presence of amino, bromo, and chloro substituents on a pyridine ring, make it a versatile intermediate in organic synthesis.[1]

| Property | Value |

| Chemical Name | 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine |

| CAS Number | 842144-03-0 |

| Molecular Formula | C₇H₉BrClN₃ |

| Molecular Weight | 250.53 g/mol [2] |

| Appearance | Off-white to light yellow solid (predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (predicted) |

Synthesis of 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine.

Experimental Protocol (Generalized)

Step 1: Bromination of 2-Amino-4-chloropyridine

-

Dissolve 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

Allow the reaction to stir at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine.[2]

Step 2: Nitration of 2-Amino-5-bromo-4-chloropyridine

-

Carefully add 2-amino-5-bromo-4-chloropyridine to concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-4-chloro-3-nitropyridine.

Step 3: Reduction of the Nitro Group

-

Suspend 2-amino-5-bromo-4-chloro-3-nitropyridine in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or stannous chloride in concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture while hot and neutralize the filtrate.

-

Extract the product with an organic solvent, dry, and concentrate to yield 5-bromo-2-chloropyridine-3,4-diamine.

Step 4: N-Ethylation

-

Dissolve 5-bromo-2-chloropyridine-3,4-diamine in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base such as potassium carbonate or triethylamine.

-

Add ethyl iodide dropwise and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

After completion, perform an aqueous workup, extract the product, and purify by column chromatography to obtain 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the protons of the ethyl group, and the amino protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.5 - 8.0 | Singlet | 1H |

| NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| NH-CH₂-CH₃ | 3.5 - 4.0 | Broad Singlet | 1H |

| -CH₂-CH₃ | 3.2 - 3.6 | Quartet | 2H |

| -CH₂-CH₃ | 1.2 - 1.5 | Triplet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Cl | 150 - 155 |

| C-NH₂ | 140 - 145 |

| C-NH-Ethyl | 135 - 140 |

| C-Br | 105 - 110 |

| C-H | 120 - 125 |

| -CH₂- | 40 - 45 |

| -CH₃ | 14 - 18 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the amino groups, as well as vibrations from the aromatic pyridine ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C, C=N Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms. The primary fragmentation is expected to involve the loss of the ethyl group and halogen atoms.[6]

| m/z | Interpretation |

| 250/252/254 | Molecular Ion [M]⁺ |

| 221/223/225 | [M - C₂H₅]⁺ |

| 171/173 | [M - Br]⁺ |

| 215/217 | [M - Cl]⁺ |

Applications in Drug Development: A Precursor to Imidazo[4,5-b]pyridine Derivatives

The primary utility of 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine lies in its role as a key intermediate for the synthesis of imidazo[4,5-b]pyridine derivatives. This heterocyclic scaffold is a bioisostere of purine and is found in numerous biologically active compounds.

Synthesis of Imidazo[4,5-b]pyridines

The synthesis of the imidazo[4,5-b]pyridine core is typically achieved through a cyclocondensation reaction between a 2,3-diaminopyridine derivative and an aldehyde or a carboxylic acid derivative.[7][8][9]

Caption: General scheme for the synthesis of imidazo[4,5-b]pyridine derivatives.

Experimental Protocol: Cyclocondensation

-

Dissolve 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine and a substituted aldehyde in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Add an oxidizing agent, such as sodium metabisulfite, or conduct the reaction in the presence of air.[7]

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

Biological Significance of Imidazo[4,5-b]pyridine Derivatives

Derivatives of imidazo[4,5-b]pyridine synthesized from 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine have shown significant potential as therapeutic agents, particularly as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).

CDK9 as a Therapeutic Target

CDK9 is a key regulator of transcription elongation.[10] In complex with its regulatory partner, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transition from abortive to productive transcription.

In Cancer: Many cancers are dependent on the continuous high-level expression of anti-apoptotic proteins like Mcl-1 and oncoproteins such as MYC.[11] The transcription of these genes is highly dependent on CDK9 activity. Therefore, inhibiting CDK9 can selectively induce apoptosis in cancer cells.[1][12]

In Viral Infections: Several viruses, including HIV and influenza virus, hijack the host cell's transcriptional machinery for their own replication.[7][13] CDK9 plays a crucial role in the transcription of viral genes, making it an attractive target for the development of broad-spectrum antiviral agents.[8][14]

Caption: Simplified CDK9 signaling pathway and its inhibition by imidazo[4,5-b]pyridine derivatives.

Safety and Handling

5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a cool, dry, and well-ventilated area.

Conclusion

5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine (CAS 842144-03-0) is a valuable and versatile building block for the synthesis of imidazo[4,5-b]pyridine derivatives. Its utility is underscored by the significant therapeutic potential of these derivatives as inhibitors of CDK9, a critical target in oncology and virology. This technical guide provides a comprehensive resource for researchers in drug discovery and development, offering insights into the synthesis, properties, and applications of this important chemical intermediate. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore their full therapeutic potential.

References

-

CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

-

Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. (2013). ISRN Oncology. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. (2023). Arkivoc. Retrieved January 20, 2026, from [Link]

-

Overview of CDK9 as a target in cancer research. (2014). Cellular Oncology. Retrieved January 20, 2026, from [Link]

-

Cyclin T1/CDK9 Interacts with Influenza A Virus Polymerase and Facilitates Its Association with Cellular RNA Polymerase II. (2011). Journal of Virology. Retrieved January 20, 2026, from [Link]

-

When cyclin-dependent kinases meet viral infections, including SARS-CoV-2. (2022). Signal Transduction and Targeted Therapy. Retrieved January 20, 2026, from [Link]

-

CDK9 inhibitor FIT-039 prevents replication of multiple DNA viruses. (2014). The Journal of Clinical Investigation. Retrieved January 20, 2026, from [Link]

-

CDK9 inhibitor FIT-039 prevents replication of multiple DNA viruses. (2014). The Journal of Clinical Investigation. Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

- Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. (2009). Google Patents.

-

1H NMR. (n.d.). Retrieved January 20, 2026, from [Link]

- Method for preparing 2,3-diamino pyridine. (2014). Google Patents.

-

Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. (2018). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. (2016). RSC Advances. Retrieved January 20, 2026, from [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013). Google Patents.

-

Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (2019). Chinese Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

- One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022). Google Patents.

-

1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

5-Bromo-2-chloropyridine-3,4-diamine. (n.d.). J&K Scientific. Retrieved January 20, 2026, from [Link]

-

(PDF) Diamine-dialdehyde condensations. (1972). ResearchGate. Retrieved January 20, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 20, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (1993). Magnetic Resonance in Medicine. Retrieved January 20, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University. Retrieved January 20, 2026, from [Link]

-

PMR and 13 C NMR Chemical Shifts of 2-5, ppm. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (2009). Afinidad. Retrieved January 20, 2026, from [Link]

-

5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. When cyclin‐dependent kinases meet viral infections, including SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - CDK9 inhibitor FIT-039 prevents replication of multiple DNA viruses [jci.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclin T1/CDK9 Interacts with Influenza A Virus Polymerase and Facilitates Its Association with Cellular RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CDK9 inhibitor FIT-039 prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, aminopyridine derivatives have been successfully developed for neurological conditions, primarily due to their action on ion channels. This guide delves into the mechanistic landscape of a specific, highly substituted class: 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine derivatives. We will move from the well-established pharmacology of the core aminopyridine structure to explore the nuanced and potentially novel mechanisms conferred by the unique substitution pattern of this derivative class. This document provides not only a theoretical framework for their mechanism of action but also detailed, field-proven experimental protocols required to elucidate and validate their biological targets and cellular effects.

Introduction: The Aminopyridine Scaffold and Its Derivatives

Aminopyridines are a family of organic compounds known for their significant biological activities.[1] The parent compounds, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are the most studied members of this class. Their principal mechanism of action is the blockade of voltage-gated potassium (Kv) channels.[2] This action restores nerve signal conduction in demyelinated axons and enhances neurotransmitter release at synaptic terminals, forming the basis for their clinical use in treating conditions like multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[2][3][4]

The subject of this guide, the this compound scaffold, represents a significant structural evolution from simple aminopyridines. The dense functionalization with amino, bromo, chloro, and ethylamino groups suggests the potential for highly specific interactions with biological targets and possibly novel mechanisms of action beyond simple Kv channel blockade. Such halogenated and substituted aminopyridines are key intermediates in the synthesis of new pharmaceutical and agrochemical agents, with potential applications in oncology and infectious diseases.[5] This guide will, therefore, explore both the primary hypothesized mechanism rooted in Kv channel modulation and plausible alternative mechanisms suggested by the broader pyridine derivative literature.

Hypothesized Mechanisms of Action

The unique substitution pattern of this compound derivatives allows for several plausible mechanistic hypotheses.

Primary Hypothesis: Modulation of Voltage-Gated Potassium (Kv) Channels

The most direct hypothesis, based on the aminopyridine core, is the activity of these derivatives as Kv channel blockers.[6]

Mechanism:

-

Binding and Blockade: The compound is hypothesized to bind within the pore of Kv channels on presynaptic nerve terminals.[7]

-

Prolonged Repolarization: This blockade inhibits the efflux of potassium ions (K+) that is necessary for the rapid repolarization of the cell membrane following an action potential.[4][8]

-

Action Potential Broadening: The delay in repolarization effectively broadens the action potential waveform.[9]

-

Enhanced Ca²⁺ Influx: The extended duration of membrane depolarization allows voltage-gated calcium (Ca²⁺) channels to remain open for a longer period.[8][9]

-

Increased Neurotransmitter Release: The resulting increase in intracellular Ca²⁺ concentration significantly enhances the exocytosis of synaptic vesicles containing neurotransmitters like acetylcholine.[3][10]

This cascade is the established mechanism for the therapeutic effects of 3,4-DAP in LEMS.[3][10]

Secondary Hypotheses: Target Diversification

The extensive substitutions on the pyridine ring may confer affinity for other targets, a common feature among diverse pyridine-based compounds.

-

Kinase Inhibition: The pyridine scaffold is a core component of numerous kinase inhibitors.[11] Derivatives could potentially inhibit signaling kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), PIM-1 kinase, or Phosphatidylinositol-3-kinases (PI3Ks), which are critical in cancer and immunology.[12][13][14]

-

Cholinesterase Inhibition: Some 4-aminopyridine derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in modulating cholinergic signaling independent of presynaptic release.[15]

-

Antiproliferative Activity: Many novel pyridine derivatives have been synthesized and evaluated for anticancer properties, acting through mechanisms like tubulin polymerization inhibition or induction of apoptosis.[13][16] The cytotoxic potential of these compounds against various cancer cell lines is a key area of investigation.

Experimental Validation: A Methodological Workflow

To systematically determine the mechanism of action, a multi-step experimental approach is required. This workflow begins with broad phenotypic screening and progresses to specific, high-resolution target validation.

Protocol 1: Electrophysiological Analysis of Kv Channel Blockade

This protocol uses the whole-cell patch-clamp technique, the gold standard for studying ion channel function, to determine if the derivatives block Kv channels.[17]

Objective: To measure the effect of a test derivative on voltage-gated potassium currents in a suitable cell line (e.g., HEK293 cells stably expressing a specific Kv channel subtype like Kv1.2).

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

HEK293 cells expressing the target Kv channel.

-

Borosilicate glass capillaries for pipette pulling.

-

Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).

-

Intracellular (pipette) solution: (in mM) 130 K-Aspartate, 10 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).

-

Test derivative stock solution (e.g., 10 mM in DMSO).

Step-by-Step Methodology:

-

Cell Preparation: Plate the HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish Recording: Place a coverslip in the recording chamber and perfuse with extracellular solution. Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[18]

-

Achieve Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Record Baseline Currents: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K⁺ currents. Record these baseline currents.[19]

-

Compound Application: Perfuse the bath with the extracellular solution containing the test derivative at a desired concentration (e.g., 10 µM). Allow 2-3 minutes for equilibration.

-

Record Post-Drug Currents: Repeat the same voltage-step protocol as in step 5 to record the currents in the presence of the compound.

-

Washout: Perfuse the chamber with the drug-free extracellular solution for 5-10 minutes and record again to check for reversibility of the effect.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. A reduction in current amplitude indicates channel blockade. Plot the current-voltage (I-V) relationship and calculate the percentage of inhibition to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to screen for inhibitory activity against a panel of protein kinases.

Objective: To determine the IC₅₀ value of a test derivative against a specific kinase (e.g., PIM-1).

Materials:

-

Recombinant human kinase enzyme.

-

Kinase-specific substrate peptide.

-

ATP.

-

Kinase assay buffer.

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™).[14]

-

White, opaque 96- or 384-well plates.

-

Plate-reading luminometer.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test derivative in DMSO, then dilute further in the kinase assay buffer.

-

Reaction Setup: To each well of the plate, add:

-

Kinase enzyme.

-

Substrate peptide.

-

Test derivative at various concentrations.

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Measure Luminescence: Read the luminescence signal on a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[13]

Protocol 3: Cell-Based Signaling Pathway Analysis (Reporter Assay)

This protocol is used to confirm whether the compound modulates a specific signaling pathway within a living cell.[20]

Objective: To assess the effect of a derivative on the activity of a transcription factor (e.g., NFAT, which is downstream of T-cell signaling and can be affected by HPK1 inhibitors) using a luciferase reporter assay.

Materials:

-

Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct.[21]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

T-cell activators (e.g., PMA and ionomycin).

-

Test derivative.

-

Luciferase assay reagent.

-

Luminometer.

Step-by-Step Methodology:

-

Cell Plating: Seed the NFAT-reporter Jurkat cells into a 96-well plate.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test derivative for 1-2 hours.

-

Pathway Stimulation: Stimulate the cells with PMA and ionomycin to activate the NFAT signaling pathway. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for 6-8 hours to allow for luciferase reporter gene expression.

-

Cell Lysis and Signal Detection: Add the luciferase assay reagent directly to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

-

Measure Luminescence: Measure the light output using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a cell viability assay performed in parallel (e.g., using CellTiter-Glo®). Calculate the percent inhibition of the stimulated signal and determine the IC₅₀ value.

Data Interpretation and Structure-Activity Relationship (SAR)

The ultimate goal is to connect specific structural features of the derivatives to their biological activity. By synthesizing and testing a series of analogs, a structure-activity relationship (SAR) can be established.

Data Summary Table (Hypothetical Data):

| Compound ID | R₁ Group | R₂ Group | Kv1.2 Block IC₅₀ (µM) | PIM-1 Kinase IC₅₀ (µM) | MCF-7 Cytotoxicity GI₅₀ (µM) |

| LEAD-001 | -Br | -NH-Et | 5.2 | > 50 | 25.8 |

| LEAD-002 | -Cl | -NH-Et | 15.8 | > 50 | 42.1 |

| LEAD-003 | -Br | -NH-Me | 8.1 | > 50 | 33.4 |

| LEAD-004 | -Br | -OH | 22.5 | 1.2 | 0.9 |

Interpretation:

-

From this hypothetical data, one could infer that a bromine at the R₁ position (LEAD-001 vs. LEAD-002) is favorable for Kv channel blockade.

-

Changing the ethylamino group at R₂ to a hydroxyl group (LEAD-004) drastically shifts the activity from ion channel blockade to potent PIM-1 kinase inhibition and strong cytotoxicity, highlighting how minor structural changes can lead to target switching. This analysis guides the rational design of more potent and selective compounds.[22]

Conclusion

The this compound scaffold represents a promising platform for discovering novel bioactive agents. While their primary mechanism of action is hypothesized to be the blockade of voltage-gated potassium channels, consistent with their aminopyridine heritage, the dense and varied functionalization strongly suggests the potential for alternative activities, including kinase inhibition and antiproliferative effects. A systematic investigational approach, beginning with broad functional screens and progressing through high-resolution electrophysiological and biochemical assays, is essential for definitive mechanistic elucidation. The protocols and workflow detailed in this guide provide a robust framework for researchers to precisely characterize the biological activity of this compound class and unlock its full therapeutic potential.

References

-

myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). [Link]

-

Ojala, K. S., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry. [Link]

-

Singh, P., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. European Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5918, 3,4-Diaminopyridine. [Link]

-

Ojala, K. S., et al. (2021). (a) 3,4-diaminopyridine (3,4-DAP) and (b)... ResearchGate. [Link]

-

Keogh, M., & Sedehizadeh, S. (2014). The use of aminopyridines in neurological disorders. Therapeutic Advances in Neurological Disorders. [Link]

-

Accardi, A., & Pusch, M. (2016). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology. [Link]

-

van der Plas, A. A., et al. (2011). 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome. Expert Opinion on Orphan Drugs. [Link]

-

Tzvetanova, A., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

-

Rodriguez-Soto, J., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports. [Link]

-

Johns Hopkins University. (1995). Molecular mechanisms of K+ channel blockade: 4-Aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel. [Link]

-

Le, T. A., et al. (2024). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Advances. [Link]

-

Jeffery, N. D., et al. (2014). Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. PLOS ONE. [Link]

-

Tijani, J. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

-

JoVE. (2023). Video: Patch Clamp Electrophysiology: Principle & Applications. [Link]

-

Liu, C., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

-

Ghovanloo, M. R., & Abdelsayed, M. (2017). A Short Guide to Electrophysiology and Ion Channels. Cardiovascular and Thoracic Surgery. [Link]

-

Pacher, P., et al. (2007). Ion channel electrophysiology in pharmaceutical research. Current Pharmaceutical Design. [Link]

-

Scientifica. (2024). Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. [Link]

-

El-Sayed, N. F., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. [Link]

-

Adams, J. L., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

-

Miller, W. R., et al. (2025). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. [Link]

-

El-Miligy, M. M. M., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

-

Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. [Link]

-

Distinto, S., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link]

-

Sbardella, G., et al. (2020). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. [Link]

-

ResearchGate. (2012). Synthetic development and applications of 4-aminopyridine. [Link]

-

Kim, H. S., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Laboratory Automation. [Link]

-

BPS Bioscience. Cell-Based Assays and Expression Kits. [Link]

-

BPS Bioscience. Cell Signaling Pathway Screening. [Link]

-

ResearchGate. (2025). (PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. [Link]

-

Chem-Impex. 3-Amino-5-bromo-2-chloropyridine. [Link]

-

CD BioSciences. Cell Signaling Pathway Reporter Screening. [Link]

-

Martínez-Arias, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. [Link]

-

Chem-Impex. 3-Amino-5-bromopyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21858354, 3-Amino-5-bromo-2-chloropyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2769640, 3-Amino-2-bromo-5-chloropyridine. [Link]

-

Wouters, J., et al. (2007). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Matos, M. J., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. [Link]

-

Hrovat, A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. [Link]

Sources

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myaware.org [myaware.org]

- 4. Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial | PLOS One [journals.plos.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. researchgate.net [researchgate.net]

- 9. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]

- 19. technologynetworks.com [technologynetworks.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

An In-Depth Technical Guide to the Spectroscopic Elucidation of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Abstract

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural characterization of this compound, a substituted pyridine derivative with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality of experimental choices, the self-validating nature of the protocols, and the integrated logic that transforms raw data into irrefutable structural knowledge. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and theoretically sound framework for spectroscopic analysis.

Introduction: The Imperative of Orthogonal Analysis

The structural elucidation of a molecule like this compound, which possesses multiple functional groups and a complex substitution pattern on an aromatic ring, cannot be reliably achieved with a single analytical technique. Instead, a multi-pronged, orthogonal approach is mandated. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we create a self-validating system where the strengths of one technique compensate for the limitations of another. MS provides the high-level confirmation of molecular weight and elemental composition, IR offers a rapid fingerprint of functional groups, and NMR delivers the detailed atomic-level map of the molecular architecture. This guide will detail the optimized protocols and interpretative logic for each of these essential techniques.

Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Signature

Mass spectrometry is the initial and most critical step for confirming the molecular formula. For a halogenated compound like this, the unique isotopic patterns of chlorine and bromine provide a definitive signature that is paramount for identification.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: A stock solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL solution. This is then diluted to a final concentration of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) source is used. ESI is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.

-

Data Acquisition: The sample is infused directly into the ESI source at a flow rate of 5-10 µL/min. The analysis is conducted in positive ion mode to facilitate the protonation of the basic amine groups, forming the [M+H]⁺ ion. Data is acquired over a mass range of m/z 100-500.

Expected Data and Interpretation

The primary objective is to observe the molecular ion peak cluster and compare its isotopic distribution to the theoretical pattern. The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a highly characteristic pattern.

Table 1: Predicted High-Resolution Mass Spectrometry Data for [C₇H₉BrClN₄+H]⁺

| Isotopologue | Theoretical m/z | Relative Abundance (%) |

| C₇H₁₀³⁵Cl⁷⁹BrN₄⁺ | 276.9854 | 100.0 |

| C₇H₁₀³⁷Cl⁷⁹BrN₄⁺ | 278.9824 | 32.6 |

| C₇H₁₀³⁵Cl⁸¹BrN₄⁺ | 278.9833 | 97.3 |

| C₇H₁₀³⁷Cl⁸¹BrN₄⁺ | 280.9804 | 31.7 |

The observation of this unique isotopic cluster provides extremely strong evidence for the elemental composition of the molecule. The high-resolution measurement allows for the confirmation of the molecular formula with a mass accuracy of <5 ppm, effectively ruling out other potential elemental compositions.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule. The presence of primary and secondary amines, as well as the aromatic ring, will give rise to characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data and Interpretation

Table 2: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3350-3250 | N-H Stretch | Secondary Amine (-NH-) |

| 1640-1550 | N-H Bend | Amines |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1020 | C-N Stretch | Aryl and Alkyl Amines |

| 850-750 | C-Cl Stretch | Chloro-aromatic |

| 600-500 | C-Br Stretch | Bromo-aromatic |

The IR spectrum serves as a crucial validation step. The distinct N-H stretching bands confirm the presence of both primary and secondary amines. The aromatic C=C stretching bands confirm the pyridine core, while the lower frequency bands provide evidence for the carbon-halogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the precise assignment of each proton and carbon atom in the molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (like COSY and HSQC) would be used for a complete and unambiguous assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is used.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Workflow for NMR Data Interpretation

Caption: Workflow for NMR spectral interpretation.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.5 | Singlet | 1H | Aromatic H-6 | The only proton on the electron-rich pyridine ring. |

| ~ 5.8 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine. |

| ~ 5.5 | Triplet | 1H | -NH- | Exchangeable proton of the secondary amine, coupled to the adjacent CH₂. |

| ~ 3.2 | Quartet | 2H | -CH₂- | Methylene group adjacent to the methyl group and the NH group. |

| ~ 1.1 | Triplet | 3H | -CH₃ | Methyl group adjacent to the methylene group. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C-4 | Carbon attached to the electron-donating ethylamino group. |

| ~ 145 | C-2 | Carbon attached to the electronegative chlorine atom. |

| ~ 140 | C-3 | Carbon attached to the electron-donating amino group. |

| ~ 110 | C-6 | Unsubstituted carbon on the pyridine ring. |

| ~ 95 | C-5 | Carbon attached to the bromine atom (heavy atom effect). |

| ~ 40 | -CH₂- | Aliphatic methylene carbon. |

| ~ 15 | -CH₃ | Aliphatic methyl carbon. |

The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular structure. The number of signals, their chemical shifts, the splitting patterns (multiplicity), and the integration values all work in concert to provide an unambiguous structural proof.

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in its integrated, confirmatory nature. The workflow is designed to be sequential and self-validating at each stage.

Caption: Integrated workflow for spectroscopic structural validation.

This workflow ensures that the molecular formula from MS is consistent with the functional groups identified by IR and the detailed connectivity map provided by NMR. Any discrepancy at any stage would invalidate the proposed structure and trigger further investigation.

Conclusion

The structural elucidation of this compound is a clear example of the necessity for a rigorous, multi-technique analytical approach. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we can build a comprehensive and validated profile of the molecule. This guide has outlined the theoretical basis, practical protocols, and interpretative logic required to achieve an unambiguous structural confirmation, ensuring the scientific integrity required for advanced research and drug development.

References

-

Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of Proteins Source: National Center for Biotechnology Information (NCBI) URL: [Link]

The Aminopyridine Scaffold: A Versatile Keystone for Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of the Aminopyridine Moiety

The aminopyridine scaffold, a simple pyridine ring bearing one or more amino groups, represents a cornerstone in modern chemical and biomedical research. Its inherent electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged scaffold in medicinal chemistry, a versatile ligand in catalysis, and a functional building block in materials science. The true power of this moiety, however, is unlocked through substitution. The strategic placement of various functional groups around the aminopyridine core allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a vast array of molecules with tailored functions. This guide provides an in-depth exploration of the research applications of substituted aminopyridines, offering both a conceptual framework and practical methodologies for scientists and researchers. We will delve into the causality behind experimental choices, from synthetic strategies to biological screening cascades, to provide a field-proven perspective on harnessing the full potential of this remarkable chemical entity.

Part 1: The Aminopyridine Core in Medicinal Chemistry - A Scaffold for Therapeutic Innovation

The aminopyridine framework is a recurring motif in a multitude of clinically approved drugs and investigational compounds. Its ability to engage in key hydrogen bond interactions with biological targets, coupled with the synthetic tractability to build molecular complexity, has cemented its importance in drug discovery.

Modulating the Central Nervous System: The Case of Dalfampridine